molecular formula C22H18N4O2 B2733972 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-03-7

7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2733972
CAS No.: 921880-03-7
M. Wt: 370.412
InChI Key: CHMZDXGVWGGAFA-UHFFFAOYSA-N
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Description

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl group at position 2, and an indoline-1-carbonyl moiety at position 5.

Properties

IUPAC Name

7-(2,3-dihydroindole-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMZDXGVWGGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indoline derivative, which is then reacted with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .

Chemical Reactions Analysis

Types of Reactions

7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Cyclization: Further cyclization reactions can be employed to create more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one serves as a valuable intermediate for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays, indicating potential as a bioactive molecule. It can interact with different biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes, receptors, and other proteins, highlighting its versatility in biological research .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, among others. Ongoing research aims to elucidate the mechanisms of action and optimize the compound’s efficacy and safety for potential clinical use .

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and other products. Its chemical properties make it suitable for various applications, from coatings and polymers to specialty chemicals .

Mechanism of Action

The mechanism of action of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The compound’s pyrazolo[4,3-c]pyridine core distinguishes it from analogs like 5b and 5c (), which are based on pyrazolo[1,5-c]pyrimidine scaffolds. Key differences include:

  • Position of Nitrogen Atoms: Pyrazolo[4,3-c]pyridine has a fused pyrazole-pyridine system, whereas pyrazolo[1,5-c]pyrimidine combines pyrazole with pyrimidine.
  • Substituents: The indoline-1-carbonyl group at position 7 in the target compound contrasts with the hydrazonoindolin-2-one substituents in 5b and 5c. The latter compounds also feature halogen (iodo, chloro) or nitro groups, which influence reactivity and solubility .
Table 1: Physicochemical Properties of Selected Analogs
Compound Name Core Structure Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR)
Target Compound Pyrazolo[4,3-c]pyridine 5-Me, 2-Ph, 7-indoline-carbonyl N/A N/A N/A
(Z)-5b () Pyrazolo[1,5-c]pyrimidine 3-I, 2,5-Ph, 7-hydrazonoindolin 314–316 98 NH (3320 cm⁻¹), C=O (1710 cm⁻¹), C=N (1610 cm⁻¹)
(Z)-5c () Pyrazolo[1,5-c]pyrimidine 3-I, 2,5-Ph, 7-hydrazonoindolin 306–308 97 NH (3325 cm⁻¹), C=O (1715 cm⁻¹), C=C (1590 cm⁻¹)

Structural Uniqueness

This contrasts with pyrazolo[1,5-c]pyrimidines, which are better characterized.

Key Research Findings and Implications

Synthetic Flexibility: The target compound’s 7-position carbonyl allows for modular derivatization, similar to the hydrazono group in 5b/5c, enabling structure-activity relationship (SAR) studies.

Pharmacological Potential: While anti-inflammatory activity is implied for the core pyrazolo[4,3-c]pyridine scaffold , further studies are needed to evaluate the target compound’s efficacy and selectivity.

Biological Activity

7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, with CAS number 921880-03-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O2C_{22}H_{18}N_{4}O_{2}, with a molecular weight of 370.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for various pharmacological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives:

  • Inhibition of Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For instance, an analog demonstrated an IC50 value of 3.79 µM against MCF7 cells .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases and apoptotic pathways. Pyrazolo[4,3-c]pyridine derivatives have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, suggesting their potential as targeted therapies in cancer treatment .

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Pyrazole derivatives are frequently explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerNCI-H46012.50
Aurora-A Kinase InhibitionNCI-H4600.16
CytotoxicityHep-23.25

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1: Reacting indoline-1-carbonyl precursors with substituted pyrazolo-pyridinone intermediates under reflux conditions (e.g., in pyridine or methanol/water mixtures) .
  • Step 2: Purification via crystallization (ethanol or dioxane) yields products with ~60-70% efficiency .
  • Characterization: IR confirms carbonyl (1722–1730 cm⁻¹) and amine (3350–3450 cm⁻¹) groups. 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). MS validates molecular weight .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key variables include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to alcohols .
  • Catalysts: Trifluoroacetic acid (TFA) in microwave-assisted reactions reduces reaction time (e.g., from 6 hours to 30 minutes) .
  • Temperature: Controlled reflux (80–100°C) minimizes side products like uncyclized intermediates .
  • Yield Tracking: Compare yields under varying conditions (e.g., 62% in pyridine vs. 67% in methanol/water) to identify optimal parameters .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Detects functional groups (e.g., C=O at ~1720 cm⁻¹, NH at ~3400 cm⁻¹) .
  • NMR Analysis: 1^1H NMR identifies substituent environments (e.g., phenyl protons at δ 7.3–7.6 ppm; pyridinone protons at δ 8.1–8.3 ppm). 13^13C NMR confirms carbon connectivity .
  • Mass Spectrometry (MS): High-resolution MS validates molecular formulas (e.g., [M+H]⁺ = 432.18) .
  • HPLC: Purity assessment using C18 columns with acetonitrile/water gradients (≥97% purity threshold) .

Advanced: How do solvent choices impact the synthesis of pyrazolo-pyridine derivatives?

Methodological Answer:
Solvent polarity and proticity influence reaction pathways:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution rates in cyclization steps .
  • Protic solvents (MeOH, EtOH): Favor hydrogen bonding, stabilizing intermediates but potentially reducing cyclization efficiency .
  • Mixed solvents (MeOH/H₂O): Improve solubility of hydrophobic intermediates, as seen in 67% yield for analogous compounds .
  • Screening protocol: Test solvents in a gradient (e.g., acetonitrile → t-BuOH) to balance reactivity and solubility .

Advanced: How can computational methods elucidate the reaction mechanism of heterocyclic ring formation?

Methodological Answer:

  • Molecular Modeling (MOE): Simulate transition states for cyclization steps to identify energy barriers and preferred pathways .
  • DFT Calculations: Predict regioselectivity in nucleophilic attacks (e.g., indoline carbonyl vs. pyridinone nitrogen) .
  • Kinetic Studies: Monitor intermediate concentrations via LC-MS to validate computational predictions .

Advanced: How should researchers address discrepancies in reported yields for similar compounds?

Methodological Answer:

  • Reproducibility Checks: Replicate conditions from literature (e.g., reflux time, solvent ratios) .
  • Side Reaction Analysis: Use TLC or HPLC to detect byproducts (e.g., unreacted intermediates or dimerization products) .
  • Controlled Variable Testing: Systematically adjust one parameter (e.g., catalyst loading) while holding others constant .
  • Case Study: A 5% yield increase was achieved by replacing pyridine with DMF in analogous syntheses .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Crystallization: Use ethanol or dioxane for high-purity crystals (melting point 260–265°C) .
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) removes polar impurities .
  • Recrystallization: Sequential solvent pairs (e.g., acetone → hexane) enhance crystal lattice formation .

Advanced: What strategies validate the biological relevance of structural modifications?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., substituent variations at the 5-methyl or 2-phenyl positions) and compare bioactivity .
  • Docking Simulations (AutoDock Vina): Predict binding affinities to target proteins (e.g., kinase enzymes) .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize lead compounds .

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